

Preclinical Profile of ART558: A Novel Polθ Inhibitor for Oncology

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Compound of Interest

Compound Name: ART558

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This technical guide provides a comprehensive overview of the preclinical data for **ART558**, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and DNA damage response pathways.

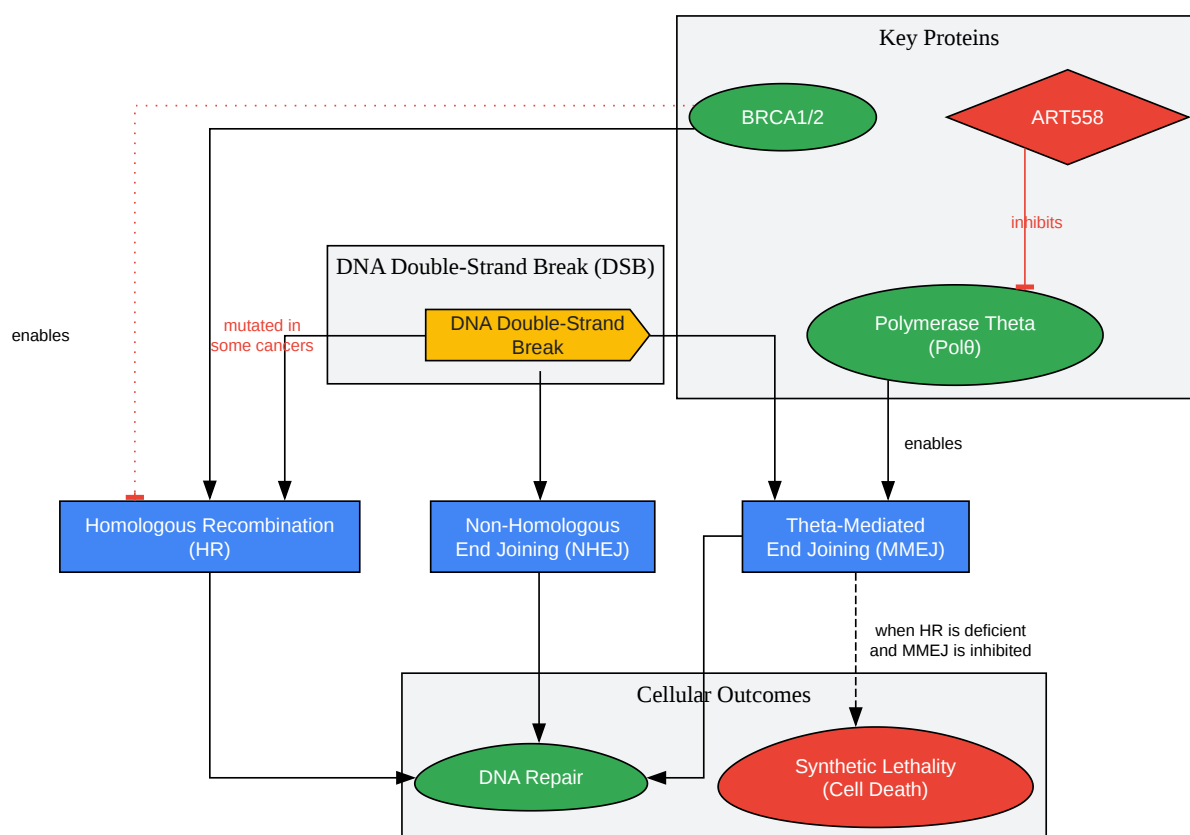
Introduction

ART558 is a small molecule inhibitor that targets the polymerase function of Polθ, a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.^{[1][2][3][4]} Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, making it an attractive therapeutic target.^{[5][6][7]} **ART558** has demonstrated significant preclinical activity, both as a monotherapy in specific genetic contexts and in combination with other anticancer agents, such as PARP inhibitors and radiotherapy.^{[3][6][8]}

Mechanism of Action

ART558 functions as a potent, selective, and allosteric inhibitor of the Polθ polymerase domain, with a reported IC₅₀ of 7.9 nM.^{[1][2]} Its mechanism involves binding to an allosteric site on the enzyme, which traps the polymerase on the DNA, thereby disrupting its catalytic activity.^[9] This inhibition of Polθ-mediated DNA repair leads to the accumulation of DNA damage, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as Homologous Recombination (HR).^{[1][3][4]} This creates a synthetic lethal interaction, where the combined loss of two DNA repair pathways is cytotoxic to the cancer cell.

The inhibition of the MMEJ pathway by **ART558** has been shown to elicit synthetic lethality in tumor cells with mutations in BRCA1 or BRCA2 genes.[1][3][4] Furthermore, **ART558** has been shown to increase biomarkers of single-stranded DNA and induce synthetic lethality in cells with defects in the 53BP1/Shieldin complex, a known mechanism of resistance to PARP inhibitors.[3][4][10]



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Caption: **ART558** Mechanism of Action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **ART558**.

Table 1: In Vitro Potency and Activity of ART558

Parameter	Value	Cell Line/System	Conditions	Reference
Polθ Inhibition IC50	7.9 nM	Biochemical Assay	N/A	[1] [2]
Cellular MMEJ IC50	~150 nM	Luciferase Reporter Assay	N/A	[8]
Cell Viability	Effective Decrease	DLD-1 (BRCA2 mutant)	0-2 µM; 6 days	[1]
Colony Formation	Inhibition	DLD-1 (BRCA2 mutant)	0-2 µM; 6 days	[1]
γH2AX Accumulation	Increased	BRCA2-/- cells	5 µM; 0-72 hours	[1] [2]

Table 2: ART558 Combination Effects In Vitro

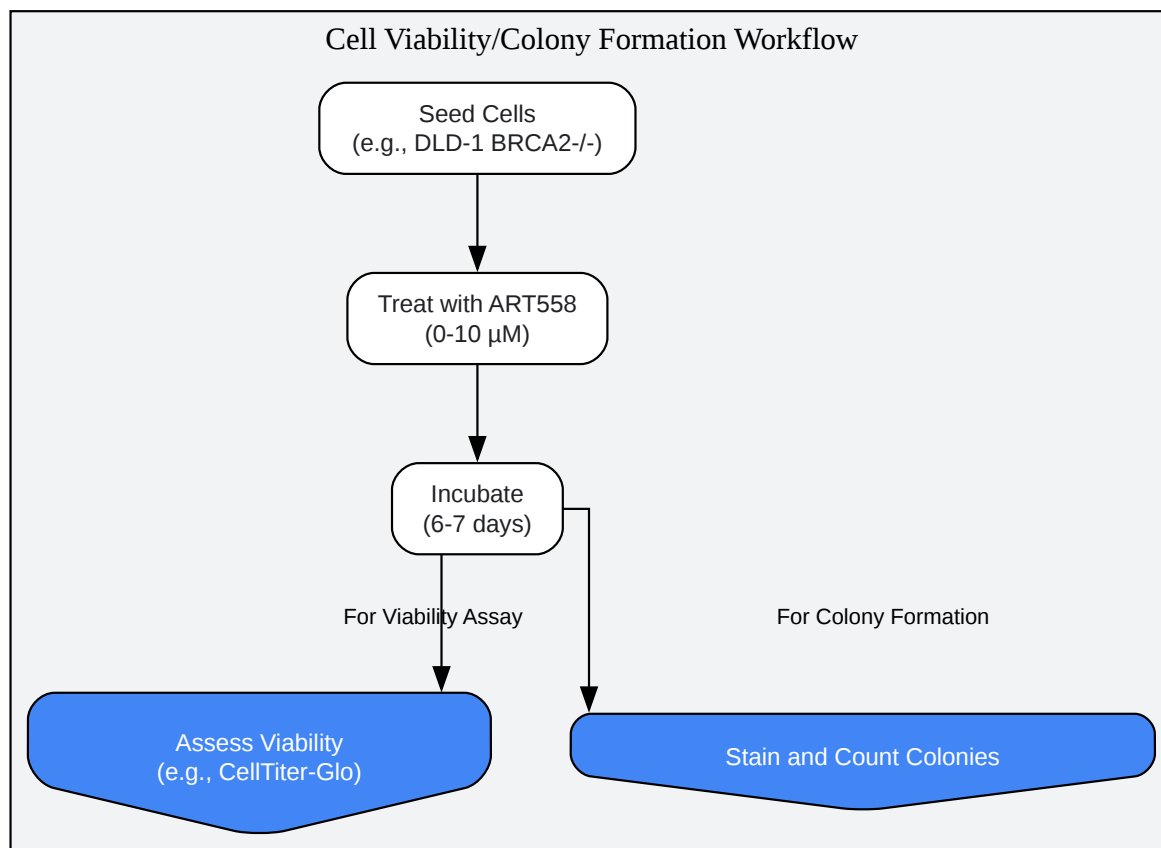
Combination Agent	Effect	Cell Line(s)	Conditions	Reference
Olaparib (PARPi)	Synergistic Effect	BRCA1/2-deficient models	0-10 μ M ART558; 7 days	[1][2]
Ionizing Radiation (IR)	Potent Radiosensitization	HCT116, H460, T24	1-3 μ M ART558	[5][7]
Fractionated IR (5 x 2 Gy)	Up to 14-fold decrease in survival	H460	N/A	[8]
Fractionated IR (5 x 2 Gy)	Up to 10-fold decrease in survival	HCT116	N/A	[8]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Cell Viability and Colony Formation Assays

- Cell Lines: DLD-1 colorectal adenocarcinoma cells with a truncating mutation in BRCA2.[1]
- Treatment: Cells were treated with **ART558** at concentrations ranging from 0 to 10 μ M for 6 to 7 days.[1]
- Readout: Cell viability was assessed using assays such as CellTiter-Glo.[11] For colony formation, cells were plated at low density and allowed to form colonies, which were then stained and counted.
- Purpose: To determine the cytotoxic and anti-proliferative effects of **ART558**, particularly in a synthetic lethal context.



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Caption: Cell Viability and Colony Formation Assay Workflow.

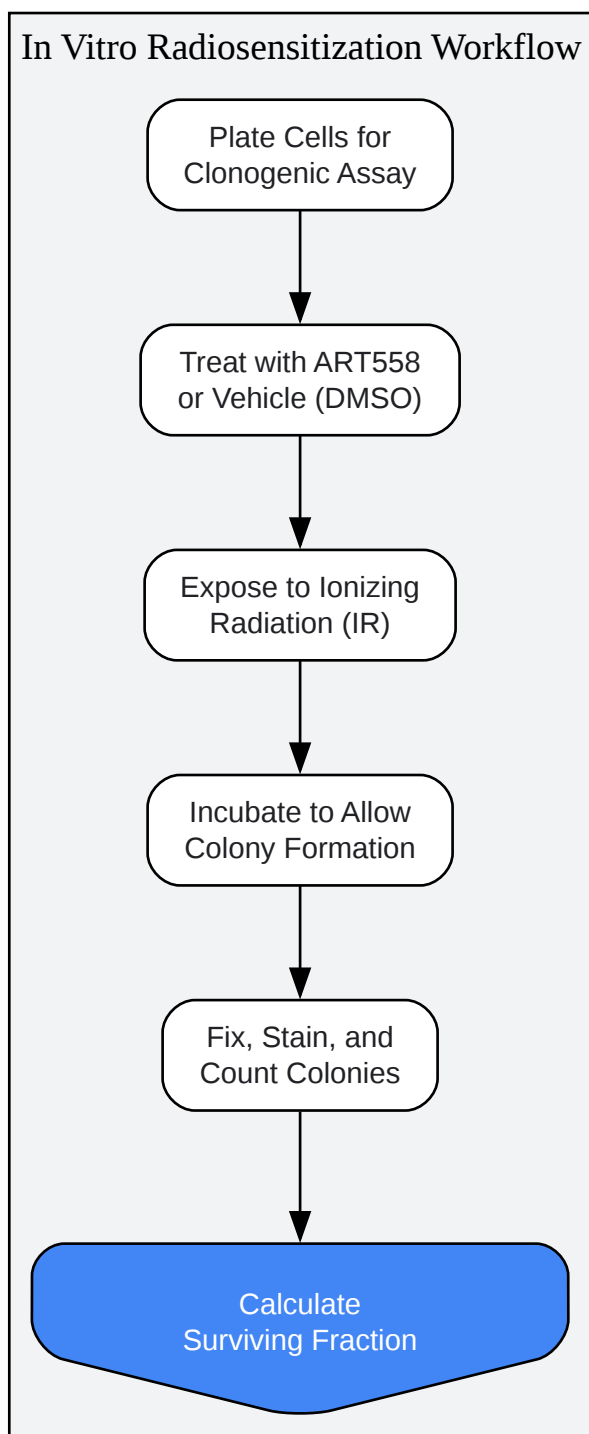
DNA Damage Response (γH2AX Foci Formation)

- Cell Lines: Isogenic BRCA2 wild-type and BRCA2-deficient cells.[1][2]
- Treatment: Cells were treated with 5 μM **ART558** for up to 72 hours.[1][2]
- Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
- Analysis: Foci formation was visualized and quantified using fluorescence microscopy.

- Purpose: To confirm that inhibition of Polθ by **ART558** leads to an accumulation of DNA damage.

In Vitro Radiosensitization Studies

- Cell Lines: HCT116 (colorectal), H460 (lung), and T24 (bladder) cancer cell lines.[\[7\]](#)
- Treatment: Cells were treated with **ART558** (typically 1-3 μ M) in combination with single or fractionated doses of ionizing radiation (IR).[\[5\]](#)[\[8\]](#)
- Assay: Clonogenic survival assays were performed to assess the ability of single cells to proliferate and form colonies after treatment.
- Analysis: Surviving fractions were calculated and compared between different treatment groups to determine the degree of radiosensitization.
- Purpose: To evaluate the potential of **ART558** to enhance the efficacy of radiotherapy.



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Caption: In Vitro Radiosensitization Experimental Workflow.

In Vivo Studies

While **ART558** itself exhibited poor metabolic stability, a derivative, ART899, with improved pharmacokinetic properties was developed for in vivo evaluation.[5][10]

- Model: Nu/Nu mice bearing tumor xenografts.
- Treatment: ART899 was administered orally in combination with fractionated radiation.
- Results: The combination of Polθ inhibition with radiotherapy was well-tolerated and resulted in a significant reduction in tumor growth compared to radiation alone.[5][6]
- Significance: These findings provide a strong rationale for the clinical investigation of Polθ inhibitors in combination with radiotherapy.[5][6]

Conclusion

The preclinical data for **ART558** strongly support its development as a novel oncology therapeutic. Its potent and selective inhibition of Polθ leads to synthetic lethality in tumors with HR deficiencies and has the potential to overcome PARP inhibitor resistance. Furthermore, its ability to radiosensitize cancer cells opens a promising avenue for combination therapy. The in vivo efficacy demonstrated by a metabolically stable analog provides a solid foundation for the clinical translation of this therapeutic strategy.

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